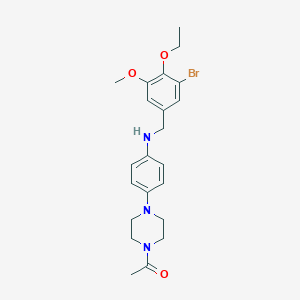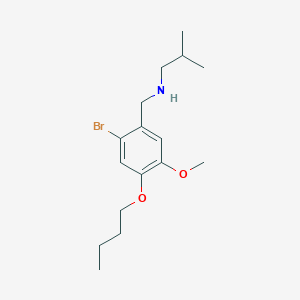
4-(4-acetyl-1-piperazinyl)-N-(3-bromo-4-ethoxy-5-methoxybenzyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-acetyl-1-piperazinyl)-N-(3-bromo-4-ethoxy-5-methoxybenzyl)aniline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as ABT-199 or Venetoclax, and it belongs to a class of drugs known as Bcl-2 inhibitors. Bcl-2 is a protein that plays a key role in regulating cell death, and Bcl-2 inhibitors like Venetoclax have been shown to have therapeutic potential in various diseases.
Wirkmechanismus
ABT-199 works by selectively inhibiting the Bcl-2 protein, which plays a key role in regulating cell death. Bcl-2 prevents apoptosis by binding to and inhibiting pro-apoptotic proteins. By inhibiting Bcl-2, ABT-199 allows pro-apoptotic proteins to induce apoptosis in cancer cells. This mechanism of action has been extensively studied and is well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ABT-199 have been studied in detail in preclinical models. ABT-199 has been shown to induce apoptosis in cancer cells, leading to tumor regression in animal models of various types of cancer. ABT-199 has also been shown to have a favorable safety profile in preclinical studies, with minimal toxicity observed in normal tissues.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-199 has several advantages for use in lab experiments. It is a potent and selective inhibitor of Bcl-2, making it a valuable tool for studying the role of Bcl-2 in various diseases. ABT-199 has also been shown to be effective in preclinical models of various types of cancer, making it a promising candidate for cancer therapy. However, there are also some limitations to the use of ABT-199 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been established. Additionally, ABT-199 is a complex molecule that requires specialized synthesis methods, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on ABT-199. One area of interest is the development of combination therapies that include ABT-199. Bcl-2 inhibitors like ABT-199 have been shown to have synergistic effects with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction for research is the development of new Bcl-2 inhibitors with improved selectivity and efficacy. Finally, there is also interest in exploring the potential applications of Bcl-2 inhibitors like ABT-199 in other diseases beyond cancer, such as autoimmune diseases and neurodegenerative diseases.
Synthesemethoden
The synthesis of ABT-199 involves several steps, starting with the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with piperazine to form 4-(4-ethoxy-3-methoxybenzyl)-1-piperazinecarboxaldehyde. This intermediate is then reacted with acetic anhydride to form 4-(4-acetyl-1-piperazinyl)-N-(3-bromo-4-ethoxy-5-methoxybenzyl)aniline, which is the final product. The synthesis of this compound has been described in detail in several scientific papers.
Wissenschaftliche Forschungsanwendungen
ABT-199 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. Bcl-2 is overexpressed in many types of cancer, and Bcl-2 inhibitors like ABT-199 have been shown to induce apoptosis (programmed cell death) in cancer cells. ABT-199 has been shown to be effective in preclinical models of various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and non-Hodgkin's lymphoma.
Eigenschaften
Molekularformel |
C22H28BrN3O3 |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
1-[4-[4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylamino]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H28BrN3O3/c1-4-29-22-20(23)13-17(14-21(22)28-3)15-24-18-5-7-19(8-6-18)26-11-9-25(10-12-26)16(2)27/h5-8,13-14,24H,4,9-12,15H2,1-3H3 |
InChI-Schlüssel |
CIBOQVHPGPTWGU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283293.png)

![4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283298.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283301.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283302.png)
![4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283305.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283306.png)
![4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)
![N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283308.png)
![4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283310.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283312.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283314.png)